2,4-dichloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylbenzenesulfonamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antibacterial and Antimicrobial Activity
Imidazole derivatives have been explored for their antibacterial and antimicrobial properties. The compound may exhibit similar effects, inhibiting the growth of bacteria and other microorganisms. Researchers could investigate its efficacy against specific pathogens, such as Gram-positive or Gram-negative bacteria, and explore potential mechanisms of action .
Antitumor and Anticancer Potential
Given the importance of developing novel anticancer agents, this compound could be evaluated for its antitumor activity. Researchers might assess its impact on cancer cell lines, tumor growth inhibition, and potential synergies with existing chemotherapeutic drugs. Mechanistic studies could shed light on its mode of action .
Anti-Inflammatory Properties
Imidazole-containing compounds often exhibit anti-inflammatory effects. Investigating whether this compound reduces inflammation in cellular or animal models could provide valuable insights. Understanding its interactions with inflammatory pathways may guide drug development .
Antiviral Activity
Considering the ongoing need for effective antiviral drugs, researchers could explore whether this compound has antiviral potential. In vitro studies against specific viruses (e.g., herpes simplex virus, influenza) could reveal its efficacy and safety profile .
Ulcerogenic and Gastroprotective Effects
Imidazole derivatives have been investigated for their ulcerogenic and gastroprotective properties. Researchers might study whether this compound protects against gastric ulcers or promotes healing. Mechanistic studies could elucidate its effects on mucosal integrity and gastric acid secretion .
Antidiabetic Properties
Given the global prevalence of diabetes, evaluating this compound’s impact on glucose metabolism, insulin sensitivity, and pancreatic function could be worthwhile. Animal models and cellular assays could provide valuable data .
Other Potential Applications
Beyond the mentioned fields, researchers could explore additional applications, such as antiallergic effects, antioxidant properties, and wound healing potential. Investigating its interactions with specific molecular targets (enzymes, receptors) would be crucial .
Mechanism of Action
Future Directions
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1,3-diazole ring . Therefore, the future directions of imidazole and its derivatives could be in the development of new drugs with various biological activities.
properties
IUPAC Name |
2,4-dichloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2S/c1-12-8-17(16(20)9-15(12)19)26(24,25)23(13-5-6-13)11-14-10-21-18-4-2-3-7-22(14)18/h2-4,7-10,13H,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGIPMPXTBMFGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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